molecular formula C12H13ClN4O2S B12996279 5-Chloro-4-hydrazinyl-N-methyl-N-phenylpyridine-3-sulfonamide

5-Chloro-4-hydrazinyl-N-methyl-N-phenylpyridine-3-sulfonamide

Cat. No.: B12996279
M. Wt: 312.78 g/mol
InChI Key: LEEKLSMRXAIAEA-UHFFFAOYSA-N
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Description

5-Chloro-4-hydrazinyl-N-methyl-N-phenylpyridine-3-sulfonamide is a chemical compound with the molecular formula C12H13ClN4O2S and a molecular weight of 312.78 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with chloro, hydrazinyl, methyl, and phenyl groups, as well as a sulfonamide functional group. It is used in various scientific research applications due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-hydrazinyl-N-methyl-N-phenylpyridine-3-sulfonamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Hydrazinyl substitution:

    N-methylation and N-phenylation:

    Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include reaction time, temperature, solvent choice, and purification methods.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-hydrazinyl-N-methyl-N-phenylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-4-hydrazinyl-N-methyl-N-phenylpyridine-3-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-Chloro-4-hydrazinyl-N-methyl-N-phenylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-hydrazinyl-N-methyl-N-phenylpyridine-3-sulfonamide is unique due to its specific combination of functional groups and its potential for diverse chemical and biological activities. Its structure allows for various modifications, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C12H13ClN4O2S

Molecular Weight

312.78 g/mol

IUPAC Name

5-chloro-4-hydrazinyl-N-methyl-N-phenylpyridine-3-sulfonamide

InChI

InChI=1S/C12H13ClN4O2S/c1-17(9-5-3-2-4-6-9)20(18,19)11-8-15-7-10(13)12(11)16-14/h2-8H,14H2,1H3,(H,15,16)

InChI Key

LEEKLSMRXAIAEA-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CN=CC(=C2NN)Cl

Origin of Product

United States

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